methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, also known as M4CMC, is a synthetic compound used in scientific research. It is a member of a class of compounds known as indole carboxylates, which are derivatives of indole, an aromatic compound found in a variety of natural products. M4CMC has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In biochemistry, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on enzyme activity. In physiology, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on cell signaling pathways. In pharmacology, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on drug metabolism.
Mechanism of Action
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate acts as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including regulation of mood, appetite, and sleep. By binding to this receptor, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can modulate these processes.
Biochemical and Physiological Effects
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to increase serotonin levels in the brain, resulting in increased alertness and decreased anxiety. In addition, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to reduce inflammation, protect against oxidative stress, and reduce pain.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized, and has a high affinity for the 5-HT2A receptor. In addition, it is relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has some limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low bioavailability, meaning that it must be administered in high doses to achieve the desired effect.
Future Directions
There are several potential future directions for research on methyl 4-chloro-7-methyl-1H-indole-2-carboxylate. Further research could be done to explore the potential therapeutic applications of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, such as for the treatment of depression or anxiety. In addition, further research could be done to explore the potential of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Finally, further research could be done to explore the potential of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate as a tool for studying the effects of indole carboxylates on enzyme activity and cell signaling pathways.
Synthesis Methods
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can be synthesized from the reaction of 4-chloro-7-methyl-1H-indole with methyl chloroformate. This reaction is carried out in an organic solvent at room temperature. The resulting product is a pure white solid with a melting point of approximately 110°C.
properties
IUPAC Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYUWIHGXZNZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate |
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